(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine

Medicinal chemistry Fragment-based drug discovery Hydrogen-bond donor count

The compound 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethan-1-amine (CAS 1283108-61-1; molecular formula C₁₁H₁₄N₄OS; molecular weight 250.32 g/mol) is a heterocyclic small molecule comprising a pyridazine core linked via an ether bridge at the 3-position to a primary amine-terminated ethyl chain, with a 2,4-dimethyl-1,3-thiazol-5-yl substituent at the pyridazine 6-position. The compound is catalogued as a functionalized pyridazine building block in screening libraries (e.g., Life Chemicals product F1967-0849) and is offered at ≥95% purity by multiple commercial suppliers.

Molecular Formula C11H14N4OS
Molecular Weight 250.32 g/mol
CAS No. 1283108-61-1
Cat. No. B1454610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine
CAS1283108-61-1
Molecular FormulaC11H14N4OS
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C2=NN=C(C=C2)OCCN
InChIInChI=1S/C11H14N4OS/c1-7-11(17-8(2)13-7)9-3-4-10(15-14-9)16-6-5-12/h3-4H,5-6,12H2,1-2H3
InChIKeyLEZDTKVFUQNRQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethan-1-amine (CAS 1283108-61-1): Core Scaffold Identity and Physicochemical Profile


The compound 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethan-1-amine (CAS 1283108-61-1; molecular formula C₁₁H₁₄N₄OS; molecular weight 250.32 g/mol) is a heterocyclic small molecule comprising a pyridazine core linked via an ether bridge at the 3-position to a primary amine-terminated ethyl chain, with a 2,4-dimethyl-1,3-thiazol-5-yl substituent at the pyridazine 6-position [1]. The compound is catalogued as a functionalized pyridazine building block in screening libraries (e.g., Life Chemicals product F1967-0849) and is offered at ≥95% purity by multiple commercial suppliers . Its computed physicochemical properties include a moderately low lipophilicity (XLogP3-AA = 0.7), one hydrogen bond donor (the primary amine), six hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area of 102 Ų, placing it within lead-like chemical space [1].

Why Generic Substitution of 1283108-61-1 Is Not Warranted: Structural and Physicochemical Differentiation Among Pyridazine–Thiazole Analogs


Compounds within the pyridazine–thiazole chemical class cannot be treated as interchangeable for scientific procurement, because subtle structural variations—including the nature of the linker (ether vs. thioether), the oxidation state of the pyridazine ring (pyridazine vs. pyridazinone), and the terminal functional group (primary amine vs. hydroxyl vs. elaborated amide)—produce distinct hydrogen-bonding capacity, conformational flexibility, and chemical reactivity profiles [1]. The primary amine in 1283108-61-1, for instance, introduces a nucleophilic handle absent in the corresponding phenolic analog 6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol (CAS 1105195-22-9) . Similarly, the ether linkage confers different conformational preferences and metabolic liabilities compared with the thioether-linked series (e.g., CAS 894007-84-2) [1]. These molecular distinctions directly impact synthetic tractability, target engagement potential, and downstream SAR interpretation, making unqualified substitution scientifically unsound.

Quantitative Differentiation Evidence for 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethan-1-amine (1283108-61-1) Versus Closest Structural Analogs


Hydrogen-Bond Donor Capacity: Primary Amine (1283108-61-1) Versus Phenolic Hydroxyl Analog (1105195-22-9)

1283108-61-1 possesses exactly one hydrogen-bond donor (the terminal –NH₂ group), whereas the closely related analog 6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol (CAS 1105195-22-9) also has one H-bond donor but through a phenolic –OH with differing acidity (predicted pKₐ ~7.6 for the amine conjugate acid of 1283108-61-1 vs. a typical phenolic pKₐ of ~8–10 for the pyridazin-3-ol) [1]. The computed pKₐ of the conjugate acid of 1283108-61-1 is 7.57 ± 0.10, meaning the amine exists predominantly in its protonated, positively charged state at physiological pH, whereas the pyridazin-3-ol analog remains largely neutral . This difference in ionization state at pH 7.4 has direct implications for solubility, membrane permeability, and target binding electrostatics.

Medicinal chemistry Fragment-based drug discovery Hydrogen-bond donor count

Linker Chemistry: Ether (1283108-61-1) Versus Thioether Analogs – Conformational and Metabolic Differentiation

The target compound employs an ether (–O–CH₂–) linker connecting the pyridazine 3-position to the ethylamine side chain, whereas a substantial family of analogs including 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide (CAS 894007-84-2) and 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide utilize a thioether (–S–CH₂–) linkage . The C–O bond length (~1.43 Å) is significantly shorter than the C–S bond length (~1.82 Å), and the C–O–C bond angle is more acute, producing a different trajectory of the side chain relative to the heterocyclic core [1]. In addition, ether and thioether linkages are subject to distinct oxidative metabolic pathways (O-dealkylation by CYP450 vs. S-oxidation by flavin monooxygenases or CYP450s), which can lead to divergent metabolic stability and metabolite profiles in cell-based or in vivo assays [1].

Scaffold hopping Linker SAR Metabolic stability Conformational analysis

Pyridazine Core Oxidation State: Aromatic Pyridazine (1283108-61-1) Versus Pyridazinone (1283109-18-1) – Electronic and Tautomeric Differentiation

The target compound 1283108-61-1 features a fully aromatic pyridazine ring, whereas its direct structural congener 2-(2-aminoethyl)-6-(2,4-dimethylthiazol-5-yl)pyridazin-3(2H)-one (CAS 1283109-18-1) contains a pyridazinone core (a cyclic amide/lactam) with a carbonyl at position 3 . This oxidation state difference fundamentally alters the electronic distribution, hydrogen-bonding pattern, and tautomeric behavior of the heterocyclic core. The pyridazinone can exist in lactam–lactim tautomeric equilibria, whereas the aromatic pyridazine of 1283108-61-1 is tautomerically fixed [1]. The pyridazinone carbonyl serves as a strong hydrogen-bond acceptor and can participate in key hinge-binding interactions in kinase ATP-binding sites [1]; the aromatic pyridazine of 1283108-61-1 presents a different donor/acceptor pharmacophore arrangement.

Heterocyclic chemistry Tautomerism Kinase inhibitor design Electronic structure

Physicochemical Property Space: Lipophilicity (XLogP3-AA) and Rotatable Bond Count of 1283108-61-1 Within the Pyridazine–Thiazole Class

The target compound has a computed XLogP3-AA of 0.7 and four rotatable bonds, placing it within recognized lead-like property space (typically XLogP ≤ 3–4, rotatable bonds ≤ 10) [1]. In contrast, many elaborated thioether-acetamide analogs in the 2,4-dimethylthiazol-5-yl-pyridazine series exhibit significantly higher lipophilicity (estimated XLogP values of ~2.5–4.5 for compounds such as CAS 894007-84-2) and more rotatable bonds due to extended acetamide substituents . The lower lipophilicity of 1283108-61-1 suggests better aqueous solubility and a reduced risk of promiscuous membrane-based assay interference, making it a more tractable starting point for fragment-based or lead-optimization programs where ligand efficiency metrics are prioritized [1].

Drug-likeness Lead-like properties Physicochemical profiling Library design

Research and Industrial Application Scenarios for 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethan-1-amine (1283108-61-1)


Kinase Inhibitor Fragment Library Expansion Using the Primary Amine as a Synthetic Handle

The free primary amine of 1283108-61-1 provides a single, well-defined nucleophilic point for diversification via amide coupling with carboxylic acid building blocks, sulfonamide formation with sulfonyl chlorides, or reductive amination with aldehydes/ketones. This enables rapid generation of focused compound libraries where the pyridazine–thiazole core is conserved and the amine-derived substituent is systematically varied. The ether linker and low lipophilicity (XLogP3-AA = 0.7) position the scaffold favorably for fragment-to-lead optimization, where maintaining ligand efficiency during molecular weight expansion is critical [1]. The pyridazine ring's nitrogen atoms are positioned to act as hydrogen-bond acceptors to the kinase hinge region, a binding mode well-precedented across pyridazine-containing kinase inhibitors [2].

Linker SAR Studies: Differentiating Ether Versus Thioether Conformational Preferences in Target Engagement

For research programs that have identified a pyridazine–thiazole core as a privileged chemotype for a given target, 1283108-61-1 serves as the critical ether-linker reference compound needed to systematically compare with thioether-linked analogs (e.g., CAS 894007-84-2) and pyridazinone variants (e.g., CAS 1283109-18-1). The shorter C–O bond and more acute bond angle of the ether produce a distinct spatial presentation of the terminal amine relative to the heterocyclic core compared with the longer, more obtuse C–S–C geometry of thioethers [3]. Such linker SAR is essential for understanding the conformational determinants of target binding and for guiding scaffold-hopping strategies.

Covalent Inhibitor Design: Primary Amine as a Warhead Attachment Point

The terminal primary amine of 1283108-61-1 can be directly elaborated with electrophilic warheads (e.g., acrylamide, chloroacetamide, or vinyl sulfonamide groups) to generate targeted covalent inhibitor candidates. The pyridazine–thiazole core provides a rigid, aromatic scaffold that can be docked into a target binding pocket, while the ethylenediamine-like linker (–O–CH₂CH₂–NH₂) places the reactive warhead at a defined distance from the core. The modest molecular weight (250.32 Da) leaves substantial room for warhead and linker elaboration while staying within drug-like property space (MW typically < 500 Da) [1].

Antimicrobial or Antiviral Screening Library Component Leveraging Pyridazine–Thiazole Class Activity

Recent literature has demonstrated that thiazol-pyridazine derivatives exhibit measurable antimicrobial and antiviral activities, including inhibition of human coronavirus 229E (HCoV-229E) replication by certain pyridazine derivatives in cell-based assays [2]. While no target-specific data exist for 1283108-61-1 itself, its structural membership in the pyridazine–thiazole chemotype—combined with its favorable lead-like physicochemical properties—makes it a rational inclusion in phenotypic screening decks aimed at identifying new anti-infective hit matter. Its primary amine also renders it suitable for subsequent hit-to-lead chemistry without requiring deprotection steps.

Quote Request

Request a Quote for (2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.